molecular formula C12H16N2O B13573089 4-(4-Amino-1h-indol-1-yl)butan-1-ol

4-(4-Amino-1h-indol-1-yl)butan-1-ol

Cat. No.: B13573089
M. Wt: 204.27 g/mol
InChI Key: JTIZLEWWKIJFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Amino-1h-indol-1-yl)butan-1-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural compounds, including neurotransmitters like serotonin and plant hormones like indole-3-acetic acid . This compound features an indole ring substituted with an amino group and a butanol chain, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-1h-indol-1-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-nitro-1H-indole with butan-1-ol under reductive conditions to introduce the amino group at the 4-position of the indole ring . The reaction typically requires a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-1h-indol-1-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Amino-1h-indol-1-yl)butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Amino-1h-indol-1-yl)butan-1-ol involves its interaction with various molecular targets and pathways. The amino group and indole ring allow it to bind to specific receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and mood regulation .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Indol-3-yl)butan-1-ol: Similar structure but with the amino group at a different position.

    4-(4-Nitro-1H-indol-1-yl)butan-1-ol: Nitro group instead of an amino group.

    4-(4-Hydroxy-1H-indol-1-yl)butan-1-ol: Hydroxy group instead of an amino group.

Uniqueness

4-(4-Amino-1h-indol-1-yl)butan-1-ol is unique due to the presence of both an amino group and a butanol chain on the indole ring. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(4-aminoindol-1-yl)butan-1-ol

InChI

InChI=1S/C12H16N2O/c13-11-4-3-5-12-10(11)6-8-14(12)7-1-2-9-15/h3-6,8,15H,1-2,7,9,13H2

InChI Key

JTIZLEWWKIJFSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CCCCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.